molecular formula C11H13NO4 B8436190 2-(2,6-Dimethoxy-phenyl)-oxazolidin-4-one

2-(2,6-Dimethoxy-phenyl)-oxazolidin-4-one

Cat. No. B8436190
M. Wt: 223.22 g/mol
InChI Key: YKYBCRXCQOMROO-UHFFFAOYSA-N
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Patent
US08329706B2

Procedure details

prepared by reaction of 2,6-dimethoxybenzaldehyde with glycolamide; LC-MS: tR=0.41 min; [M+H]+=224.31.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[C:4]=1[CH:5]=[O:6].[C:13]([NH2:17])(=[O:16])[CH2:14]O>>[CH3:12][O:11][C:7]1[CH:8]=[CH:9][CH:10]=[C:3]([O:2][CH3:1])[C:4]=1[CH:5]1[NH:17][C:13](=[O:16])[CH2:14][O:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=O)C(=CC=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=C(C(=CC=C1)OC)C1OCC(N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.